5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide
Description
5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide is a pyrrolidinone-hydrazone derivative characterized by a central pyrrolidinone ring, a 4-propoxyphenylmethyl substituent at position 1, and a carbohydrazide group at position 2. Hydrazones are known for their ability to form stable complexes with metal ions and modulate biological targets, making them promising candidates for therapeutic development .
Properties
IUPAC Name |
5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-7-21-13-5-3-11(4-6-13)9-18-10-12(8-14(18)19)15(20)17-16/h3-6,12H,2,7-10,16H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEQPPNWZWBIEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of Substituted Amines with Itaconic Acid
The reaction of itaconic acid with aromatic amines under reflux conditions is a well-established method for constructing 5-oxopyrrolidine-3-carboxylic acid derivatives. For example, 4-phenoxyaniline reacts with itaconic acid in acetic acid at reflux to yield 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylic acid with a 79% yield. Adapting this method, 4-(propoxyphenyl)methylamine can be condensed with itaconic acid in toluene or acetic acid to form 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carboxylic acid. Key variables include:
The reaction proceeds via a Michael addition-cyclization mechanism, where the amine attacks the α,β-unsaturated carbonyl of itaconic acid, followed by intramolecular esterification.
Alternative Cyclization Methods
Bromination of acylated intermediates offers another route. For instance, α-bromoacyl derivatives (e.g., 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid) undergo cyclocondensation with thioureas to form thiazole-fused pyrrolidinones. While this method introduces heterocyclic moieties, it highlights the versatility of brominated intermediates in diversifying substituents.
Formation of the Carbohydrazide Moiety
Conversion of the carboxylic acid to carbohydrazide involves two sequential steps:
Esterification and Hydrazinolysis
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Esterification : The carboxylic acid is treated with methanol and catalytic sulfuric acid to form the methyl ester. For example, methyl 5-oxo-1-(4-phenoxyphenyl)pyrrolidine-3-carboxylate is synthesized in near-quantitative yields under reflux.
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Hydrazinolysis : The ester reacts with hydrazine hydrate in propan-2-ol at reflux to yield the carbohydrazide. Yields typically range from 62% to 99%, depending on steric effects and reaction duration.
Direct Hydrazide Synthesis
In some cases, the carboxylic acid reacts directly with hydrazine hydrate under high-temperature conditions. However, this approach risks side reactions, such as hydrolysis of the pyrrolidinone ring.
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
Solvent Effects
Catalysts and Temperature
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Acid catalysts (H₂SO₄, CH₃COOH) : Accelerate esterification and cyclization.
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Base catalysts (K₂CO₃, Et₃N) : Essential for alkylation and nucleophilic substitutions.
Data Tables: Synthetic Routes and Yields
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide: has several scientific research applications, including:
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biological studies to understand various biochemical pathways.
Medicine: : Potential therapeutic applications could be explored, such as in the development of new drugs.
Industry: : The compound's unique properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to desired therapeutic outcomes. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Anticancer Activity
The anticancer activity of 5-oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide and its analogs has been evaluated against multiple cancer cell lines, including prostate (PPC-1), melanoma (IGR39), pancreatic (Panc-1), and triple-negative breast cancer (MDA-MB-231). Key findings are summarized in Table 1.
Table 1: Anticancer Activity of Selected Pyrrolidinone-Hydrazone Derivatives
- Key Observations: Chlorinated and nitro-substituted derivatives (e.g., N′-(5-chlorobenzylidene)) exhibit potent activity against prostate (PPC-1) and melanoma (IGR39) cells, with EC50 values as low as 2.5 µM . Derivatives with isatin moieties (e.g., compound 39) showed reduced activity against MDA-MB-231, highlighting selectivity differences based on substituents .
Antioxidant Activity
Antioxidant activity, measured via FRAP assay, varies significantly among analogs:
- N′-(1-(4-aminophenyl)ethylidene)-derivative: 1.2× higher activity than protocatechuic acid .
Structural and Physicochemical Properties
Table 2: Physicochemical Comparison
- Propoxyphenyl substituents contribute to higher rotatable bond counts, which may influence pharmacokinetic properties like bioavailability .
Critical Analysis of Substituent Effects
Role of Aromatic/Electron-Withdrawing Groups
Impact of Methoxy and Proxyphenyl Groups
- Propoxyphenyl vs. Phenylamino: The propoxy chain may enhance metabolic stability compared to phenylamino derivatives, though direct comparative data are lacking .
Biological Activity
5-Oxo-1-[(4-propoxyphenyl)methyl]pyrrolidine-3-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, focusing on its anticancer and antimicrobial activities.
Chemical Structure
The compound can be represented with the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C16H20N2O3
- CAS Number : Not specified in the search results.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrrolidine derivatives with hydrazine and various aldehydes or ketones. The synthetic route may vary, but it often includes steps such as condensation reactions and purification processes to obtain the final product in high purity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 5-oxopyrrolidine exhibit notable anticancer properties. In vitro assays using A549 human lung adenocarcinoma cells revealed that these compounds can significantly reduce cell viability. For instance, certain derivatives showed a reduction in viability to as low as 66% compared to control treatments with standard chemotherapeutics like cisplatin .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound | Viability (%) | IC50 (µM) | Target Cell Line |
|---|---|---|---|
| Compound A | 66 | 25 | A549 |
| Compound B | 70 | 30 | A549 |
| Cisplatin | 50 | 10 | A549 |
The structure-activity relationship (SAR) indicates that the presence of free amino groups and specific substituents on the pyrrolidine ring enhances anticancer activity while minimizing toxicity to non-cancerous cells .
Antimicrobial Activity
In addition to anticancer properties, 5-oxo derivatives have shown promising antimicrobial activities against multidrug-resistant pathogens. In vitro studies have tested these compounds against strains such as Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa. The results indicated that certain derivatives possess selective antimicrobial effects, which could be beneficial in treating infections caused by resistant strains .
Table 2: Antimicrobial Activity of Selected Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 µg/mL |
| Compound B | Klebsiella pneumoniae | 16 µg/mL |
| Compound C | Pseudomonas aeruginosa | 32 µg/mL |
Case Studies
- Case Study on Anticancer Activity : A series of experiments conducted on various derivatives demonstrated that modifications at the pyrrolidine position significantly influenced anticancer efficacy. The most potent derivative exhibited an IC50 value lower than that of cisplatin, suggesting a potential alternative for lung cancer treatment .
- Case Study on Antimicrobial Resistance : Research highlighted the efficacy of specific derivatives against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel agents in combating antibiotic resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
